N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide
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Overview
Description
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: is a synthetic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole and fluorobenzoyl groups suggests potential biological activity, making this compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with the appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Fluorobenzoyl Group:
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or carbonyl groups, potentially leading to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections or other diseases.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The presence of the fluorobenzoyl and thiadiazole groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of infections.
Fluorobenzamide Derivatives: Compounds with similar fluorobenzoyl groups.
Uniqueness
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
Molecular Formula |
C18H16FN5O3S3 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H16FN5O3S3/c1-2-15-22-23-18(29-15)24-30(26,27)14-9-7-13(8-10-14)20-17(28)21-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,23,24)(H2,20,21,25,28) |
InChI Key |
UAGCIHQTIFQPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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